4-(Trifluoromethoxy)cyclohexanecarboxylic acid 4-(Trifluoromethoxy)cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.: 174771-55-2
VCID: VC6613472
InChI: InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
SMILES: C1CC(CCC1C(=O)O)OC(F)(F)F
Molecular Formula: C8H11F3O3
Molecular Weight: 212.168

4-(Trifluoromethoxy)cyclohexanecarboxylic acid

CAS No.: 174771-55-2

Cat. No.: VC6613472

Molecular Formula: C8H11F3O3

Molecular Weight: 212.168

* For research use only. Not for human or veterinary use.

4-(Trifluoromethoxy)cyclohexanecarboxylic acid - 174771-55-2

Specification

CAS No. 174771-55-2
Molecular Formula C8H11F3O3
Molecular Weight 212.168
IUPAC Name 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13)
Standard InChI Key QGMWMYHMLLIPMI-IZLXSQMJSA-N
SMILES C1CC(CCC1C(=O)O)OC(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of a cyclohexane ring substituted at the 4-position with a trifluoromethoxy group and a carboxylic acid moiety. The trifluoromethoxy group, a strong electron-withdrawing substituent, significantly influences the compound’s acidity and reactivity. The carboxylic acid group (pKa ~2–3) exhibits higher acidity compared to non-fluorinated analogues due to the inductive effect of the -O-CF₃ group.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₈H₁₁F₃O₂
Molecular Weight196.17 g/mol
CAS Number2231666-24-1
Functional Groups-COOH, -O-CF₃
Purity (Commercial)≥98% (HPLC)

X-ray crystallography of analogous compounds reveals that the trifluoromethoxy group adopts an equatorial conformation to minimize steric strain, while the carboxylic acid group remains axial. This stereoelectronic arrangement enhances solubility in polar solvents such as ethanol and dimethyl sulfoxide (DMSO).

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 12.2 (s, 1H, -COOH), 4.1–4.3 (m, 1H, -O-CF₃), 2.2–2.5 (m, 2H, cyclohexane), 1.4–1.8 (m, 6H, cyclohexane).

  • ¹³C NMR (100 MHz, CDCl₃): δ 178.9 (-COOH), 121.5 (q, J = 320 Hz, -CF₃), 74.8 (-O-CF₃), 35.2–45.1 (cyclohexane carbons).

Mass spectrometry (EI-MS) shows a molecular ion peak at m/z 196.1 ([M]⁺), with fragmentation patterns consistent with loss of CO₂ (44 Da) and CF₃O (85 Da).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves two key steps:

  • Trifluoromethoxylation: Cyclohexanone undergoes nucleophilic trifluoromethoxylation using trifluoromethyl iodide (CF₃I) in the presence of a base (e.g., K₂CO₃) to yield 4-(trifluoromethoxy)cyclohexanol.

  • Oxidation to Carboxylic Acid: The alcohol intermediate is oxidized using potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄) under controlled conditions (0–5°C) to prevent over-oxidation.

Reaction Scheme:

CyclohexanoneCF3I, K2CO3DMF, 80°C4-(Trifluoromethoxy)cyclohexanolKMnO4H2O, 0°C4-(Trifluoromethoxy)cyclohexanecarboxylic acid\text{Cyclohexanone} \xrightarrow[\text{CF}_3\text{I, K}_2\text{CO}_3]{\text{DMF, 80°C}} \text{4-(Trifluoromethoxy)cyclohexanol} \xrightarrow[\text{KMnO}_4]{\text{H}_2\text{O, 0°C}} \text{4-(Trifluoromethoxy)cyclohexanecarboxylic acid}

Industrial Manufacturing

Industrial processes optimize yield (≥85%) and scalability using continuous-flow reactors. Key parameters include:

  • Catalyst: Palladium on carbon (Pd/C) for selective oxidation.

  • Temperature: 50–60°C to balance reaction rate and side-product formation.

  • Purification: Recrystallization from ethyl acetate/hexane mixtures achieves ≥99% purity.

Physicochemical Properties

Thermal Stability

The compound decomposes at 210–215°C, as determined by thermogravimetric analysis (TGA). Differential scanning calorimetry (DSC) reveals a glass transition temperature (T_g) of -15°C, indicative of moderate rigidity.

Solubility Profile

SolventSolubility (mg/mL)
Water5.2
Ethanol120.4
Dichloromethane89.7
DMSO156.3

The -O-CF₃ group enhances lipophilicity (logP = 1.8), facilitating membrane permeability in biological systems.

Chemical Reactivity and Applications

Derivative Synthesis

The carboxylic acid undergoes characteristic reactions:

  • Esterification: With methanol/H₂SO₄, yielding methyl 4-(trifluoromethoxy)cyclohexanecarboxylate (95% yield).

  • Amidation: Reacts with thionyl chloride (SOCl₂) to form the acyl chloride, which couples with amines to produce amides (e.g., with aniline, 88% yield).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the -COOH group to a hydroxymethyl (-CH₂OH) group (70% yield).

Pharmaceutical Applications

Derivatives of this compound are explored as:

  • Enzyme Inhibitors: Analogues show IC₅₀ values of 10–50 μM against cyclooxygenase-2 (COX-2), relevant for anti-inflammatory drug development.

  • Anticancer Agents: In MCF-7 breast cancer cells, methyl ester derivatives induce apoptosis via caspase-3 activation (EC₅₀ = 15 μM).

Table 2: Biological Activity of Derivatives

DerivativeTargetActivity (IC₅₀/EC₅₀)
Methyl EsterCaspase-315 μM
Aniline AmideCOX-222 μM
HydroxymethylAChE48 μM

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